molecular formula C16H25N3O2 B2602678 1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea CAS No. 1797223-88-1

1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Cat. No.: B2602678
CAS No.: 1797223-88-1
M. Wt: 291.395
InChI Key: YPXFRIQAXWTUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(4-hydroxypiperidin-1-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and urea groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]urea
  • 1-(3,4-Dimethylphenyl)-3-[2-(4-aminopiperidin-1-yl)ethyl]urea

Uniqueness

1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is unique due to the presence of the hydroxyl group on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-3-4-14(11-13(12)2)18-16(21)17-7-10-19-8-5-15(20)6-9-19/h3-4,11,15,20H,5-10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXFRIQAXWTUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2CCC(CC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.